molecular formula C26H30FN3O3S B2837893 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1113134-63-6

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B2837893
CAS No.: 1113134-63-6
M. Wt: 483.6
InChI Key: NTNDFIYPBAGWLD-UHFFFAOYSA-N
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Description

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The presence of functional groups such as the fluorophenyl, oxoethylthio, isobutyl, and methylbutyl groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the quinazoline core, followed by the introduction of the various functional groups through a series of reactions such as nucleophilic substitution, oxidation, and thioether formation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability. Key considerations include the selection of cost-effective raw materials, efficient reaction pathways, and environmentally friendly processes to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions allow for the replacement of certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., thiols). Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups.

Scientific Research Applications

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is unique due to its specific combination of functional groups and the quinazoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-N-(3-methylbutyl)-3-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30FN3O3S/c1-16(2)11-12-28-24(32)19-7-10-21-22(13-19)29-26(30(25(21)33)14-17(3)4)34-15-23(31)18-5-8-20(27)9-6-18/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNDFIYPBAGWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC(=O)C3=CC=C(C=C3)F)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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